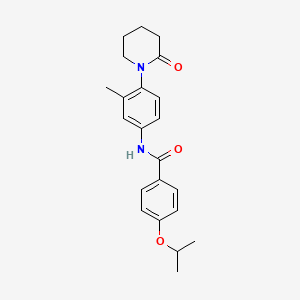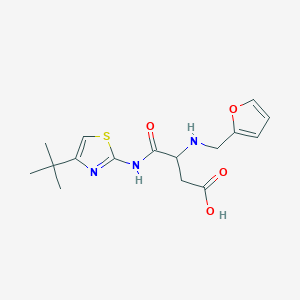
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine, also known as Fmoc-Asn(Trt)-OH, is a chemical compound used in scientific research for various purposes. The compound has gained attention due to its unique properties and the potential it holds for future research.
Wirkmechanismus
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH does not have a specific mechanism of action, but its properties make it a useful tool for studying the structure and function of proteins and peptides. The compound can be used to modify the properties of peptides and proteins, such as their stability, solubility, and bioactivity.
Biochemical and Physiological Effects:
This compound(Trt)-OH does not have any biochemical or physiological effects on its own. However, it can be used to create peptides and proteins with specific properties that can have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used to create peptides and proteins with specific properties, making it a useful tool for studying the structure and function of proteins and peptides. However, this compound(Trt)-OH has some limitations. It is a relatively expensive compound, which can limit its use in some labs. Additionally, the synthesis of peptides and proteins using this compound(Trt)-OH can be time-consuming and require specialized equipment.
Zukünftige Richtungen
There are several future directions for the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH in scientific research. One potential application is the synthesis of glycopeptides for use in drug development. The thiazole and furan rings in this compound(Trt)-OH can act as glycosylation sites, which can be used to create glycopeptides with specific properties. Another potential application is the use of this compound(Trt)-OH in the synthesis of protein-based materials for use in tissue engineering and regenerative medicine. The unique properties of this compound(Trt)-OH make it a promising tool for the development of new materials with specific properties.
Synthesemethoden
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH involves the reaction of this compound-OH with Trityl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound(Trt)-OH, which is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. The compound is particularly useful for the synthesis of glycopeptides due to the presence of the thiazole and furan rings, which can act as glycosylation sites.
Eigenschaften
IUPAC Name |
4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2,3)12-9-24-15(18-12)19-14(22)11(7-13(20)21)17-8-10-5-4-6-23-10/h4-6,9,11,17H,7-8H2,1-3H3,(H,20,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQDDVZZYFDHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
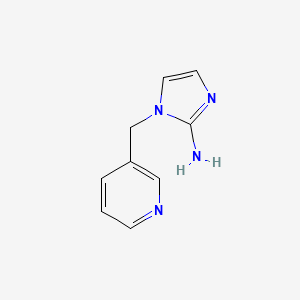
![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride](/img/structure/B3010831.png)
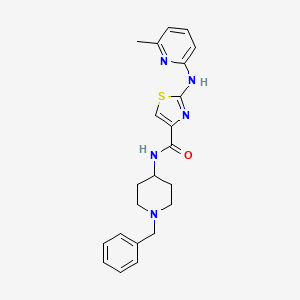
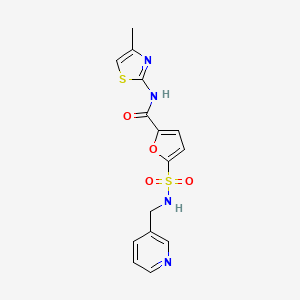
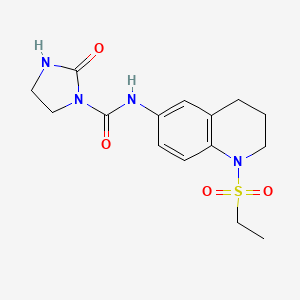
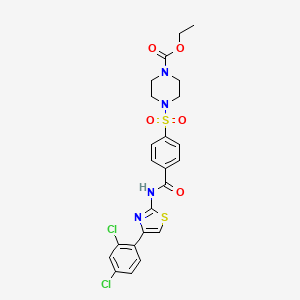
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3010839.png)
![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)


![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3010849.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)
